molecular formula C16H11BrFN3O2 B2869750 N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899969-20-1

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2869750
CAS No.: 899969-20-1
M. Wt: 376.185
InChI Key: RGEAQGYJILZXRY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 1-methyl group at position 1, a 2-oxo moiety, and a carboxamide substituent at position 3 linked to a 4-bromo-2-fluorophenyl group.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-5-4-10(17)8-12(13)18/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEAQGYJILZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H13BrFN3O2. Its structure features a naphthyridine core substituted with a bromo and a fluoro group, which may contribute to its biological properties.

PropertyValue
Molecular Weight390.212 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds4

Research indicates that compounds similar to this compound can act as allosteric modulators of various receptors, particularly nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that certain derivatives enhance the activity of α7 nAChRs in the presence of agonists like nicotine . This mechanism may provide insights into the compound's potential cognitive-enhancing effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound enhances responses at α7 nAChRs when combined with nicotine, indicating its role as a positive allosteric modulator .

Case Studies

A notable case study involved the synthesis and testing of various derivatives related to this compound. These studies highlighted:

  • Potency Variations : Different substitutions on the naphthyridine core led to variations in potency. For example, compounds with specific halogen substitutions showed enhanced modulation capabilities compared to their unsubstituted counterparts .

Therapeutic Implications

Given its mechanism of action and biological activity, this compound may have therapeutic potential in treating cognitive disorders or conditions associated with impaired cholinergic signaling. The modulation of nAChRs suggests applications in neurodegenerative diseases such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine-3-carboxamide Derivatives

Structural Modifications and Substituent Effects

The 1,8-naphthyridine core is a versatile scaffold, with modifications at positions 1, 3, and 6 significantly altering biological activity and physicochemical properties. Key comparisons include:

Compound Name / ID Substituents (Position) Biological Target / Activity Key Properties Reference
Target Compound 1-Me; 3-(4-Br-2-F-Ph) N/A (inferred: antiviral or receptor) Halogen-enhanced binding potential
FG160a () 1-(5-Cl-pentyl); 3-(4-Me-cyclohexyl) Cannabinoid CB2 receptor agonist Diastereoisomeric mixture; moderate yield
5a4 () 1-(4-Cl-Bn); 3-(4-Cl-Ph) Antimicrobial (inferred) High crystallinity (mp 193–195°C)
9a () 1-(Benzyloxy); 3-(2,4-diF-Bn) HIV-1 integrase inhibitor Low yield (14%); sulfonylvinyl addition
10a () 1-(Benzyloxy); 3-(2,4-diF-Bn); 4-OH High activity (unspecified) High yield (70–97%); microwave synthesis
53 () 1-(2-Morpholinoethyl); 6-(4-MeO-Ph) Cannabinoid receptor (inferred) Complex synthesis; tetrahydro core

Key Observations:

  • Position 1 Modifications: The target compound’s 1-methyl group contrasts with larger substituents (e.g., 5-Cl-pentyl in FG160a or benzyloxy in 9a), which may reduce steric hindrance and improve metabolic stability compared to bulkier groups .
  • Position 6 Substitutions: Bromine at position 6 (e.g., ) is common in antiviral agents, suggesting the target compound may share similar applications .

Physicochemical and Spectral Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs like 5a4 (193–195°C) suggest high crystallinity due to halogenated aryl groups .
  • Spectral Data: IR peaks for C=O (amide/keto) and C–Cl/Br stretches (e.g., 797 cm⁻¹ for C–Cl in 5a4) are consistent across derivatives .

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